molecular formula C10H20N2O2 B1318223 tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate CAS No. 1016971-66-6

tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate

Cat. No.: B1318223
CAS No.: 1016971-66-6
M. Wt: 200.28 g/mol
InChI Key: PAXDIBGWURAVIH-HTQZYQBOSA-N
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Description

tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate is a chiral carbamate derivative featuring a cyclopentane backbone with stereospecific amine and tert-butoxycarbonyl (Boc) protecting groups. This compound is widely utilized as an intermediate in asymmetric catalysis, peptide synthesis, and drug development due to its stability under basic and nucleophilic conditions. The Boc group serves as a transient amine protector, enabling selective deprotection under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate typically involves the reaction of tert-butyl chloroformate with (1R,2R)-2-aminocyclopentanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0°C to room temperature
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the cyclopentyl ring, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroper

Biological Activity

tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate is a carbamate derivative notable for its potential applications in medicinal chemistry and organic synthesis. This compound exhibits unique biological activities due to its structural characteristics, particularly its interaction with various neurotransmitter receptors. This article reviews the biological activity of this compound, highlighting relevant research findings, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₂₀N₂O₂
  • Molecular Weight : 200.28 g/mol
  • CAS Number : 1016971-66-6

The compound features a tert-butyl group attached to a cyclopentylamine structure, which influences its reactivity and biological properties. The presence of the amino group allows for various chemical modifications that can enhance its biological activity.

Biological Activity Overview

Research indicates that this compound may interact with several neurotransmitter receptors, including serotonin and dopamine receptors. These interactions suggest potential applications in treating central nervous system disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its stereochemistry. Variations in the stereochemical configuration can lead to significant differences in receptor binding affinity and selectivity. A comparative analysis of similar compounds is presented in Table 1.

Compound NameCAS NumberSimilarityUnique Features
This compound1016971-66-60.98Different stereochemistry affecting biological activity
tert-Butyl (trans-2-aminocyclohexyl)carbamate137731-41-00.98Larger cyclohexane ring providing distinct properties
(1R,2R)-N-Boc-1,2-cyclohexanediamine146504-07-60.98Contains two amino groups enhancing reactivity
tert-Butyl (cis-2-aminocyclohexyl)carbamate184954-75-40.98Cis configuration impacting receptor interaction

Receptor Binding Studies

Preliminary studies have shown that this compound exhibits binding affinity for various receptors involved in neurotransmission. For instance:

  • Serotonin Receptors : The compound's structural features suggest it may act as a modulator of serotonin pathways, potentially influencing mood and anxiety disorders.
  • Dopamine Receptors : Interaction with dopamine receptors indicates possible applications in treating conditions like schizophrenia and Parkinson's disease.

Case Studies

A notable study explored the pharmacological profiles of related compounds and their effects on the central nervous system. The findings suggested that modifications to the cyclopentane ring could enhance selectivity for specific receptor subtypes, leading to improved therapeutic outcomes.

Q & A

Basic Questions

Q. What are common synthetic routes for tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate?

The compound is synthesized via carbamate protection of the corresponding amine. A typical approach involves introducing the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Multi-step protocols, such as iodolactamization or reductive amination, are employed to establish the (1R,2R) stereochemistry. For example, stereoselective reduction of a cyclohexylamine intermediate followed by Boc protection has been reported .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • Chiral HPLC to confirm enantiomeric purity.
  • 1H/13C NMR for structural verification (e.g., distinguishing NHBoc and cyclopentyl protons).
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography to resolve absolute configurations, as demonstrated in studies resolving hydrogen-bonding networks in related carbamates .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

While specific hazard data may be limited, general precautions for carbamates include:

  • Using nitrile gloves, eye protection, and a fume hood.
  • Storing under inert atmospheres (e.g., nitrogen) to prevent hydrolysis.
  • Immediate rinsing with water and medical consultation in case of exposure, per GHS guidelines for analogous compounds .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of this compound?

Stereochemical control is achieved through:

  • Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation).
  • Optimizing solvent polarity and reaction temperature to favor specific transition states.
  • Iodolactamization under anhydrous conditions, which enforces ring closure with defined stereochemistry, as shown in analogous cyclopentyl derivatives .

Q. How are byproducts analyzed in the synthesis of this compound?

Byproduct identification involves:

  • LC-MS/MS to detect low-abundance impurities.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals from diastereomers.
  • Spiking experiments with authentic samples to confirm retention times in HPLC. X-ray crystallography has been used to resolve ambiguities in hydrogen-bonding interactions for related structures .

Q. What role does this compound play in synthesizing pharmaceutical agents like Edoxaban?

It serves as a key chiral intermediate in Edoxaban synthesis, enabling precise functionalization of the cyclopentyl backbone. The Boc group protects the amine during subsequent reactions (e.g., coupling with trifluoromethyl-triazolo pyrazine derivatives), ensuring regioselectivity. This strategy was validated in multi-step protocols for anticoagulant development .

Q. How can computational methods support conformational analysis of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate?

  • Density Functional Theory (DFT) predicts stable conformers by analyzing torsional angles and steric effects from the bulky tert-butyl group.
  • Molecular docking assesses interactions with biological targets (e.g., thrombin in Edoxaban studies), guiding structure-activity relationship (SAR) optimization .

Q. What strategies mitigate challenges in scaling up stereoselective syntheses of this compound?

  • Flow chemistry improves heat/mass transfer for exothermic reactions (e.g., Boc protection).
  • Design of Experiments (DoE) optimizes catalyst loading and solvent ratios.
  • Cryogenic conditions (-78°C) enhance selectivity in lithiation steps, as reported in bicyclic intermediate syntheses .

Q. Methodological Considerations

Q. How should researchers address contradictions in spectroscopic data for derivatives of this compound?

  • Repeat synthesis under controlled conditions to rule out experimental error.
  • Nuclear Overhauser Effect (NOE) NMR experiments to confirm spatial proximities.
  • Cross-validation with X-ray structures or independent synthetic routes .

Q. What are the advantages of using tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate in drug discovery?

  • The Boc group provides temporary amine protection , allowing selective deprotection in multi-step sequences.
  • The rigid cyclopentyl scaffold ensures precise spatial alignment of pharmacophores, critical for kinase inhibitor design.
  • Demonstrated utility in synthesizing CCR2 antagonists and anticoagulants highlights its versatility .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexane vs. Cyclopentane Backbone

The substitution of the cyclopentane ring with cyclohexane significantly alters steric and electronic properties. For example:

  • tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate (CAS 146504-07-6) exhibits a larger ring size, reducing ring strain and increasing hydrophobicity. It has a molecular weight of 214.30 g/mol, melting point of 114–118°C, and density of 1.02 g/cm³ .
  • In contrast, the cyclopentane analog (target compound) likely has a lower melting point due to reduced symmetry and higher ring strain, though explicit data are unavailable in the evidence.

Stereochemical Variants

Stereochemistry critically influences reactivity and biological interactions:

  • tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate (CAS 721395-15-9) is a diastereomer with inverted configuration at the 2-position. It has a molecular weight of 158.19 g/mol and is used in chiral ligand synthesis .
  • The (1R,2R) configuration in the target compound may offer superior enantioselectivity in catalysis compared to its (1R,2S) counterpart due to spatial alignment of functional groups .

Carbamate Protecting Groups

The Boc group is compared with smaller or aromatic protecting groups:

Compound Protecting Group Yield Key Properties
tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate Boc 88% High stability, cleaved by TFA
Isobutyl ((1R,2R)-2-aminocyclohexyl)carbamate Isobutyl 82% Moderate steric hindrance
Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate Benzyl 66% Aromatic, UV-active

The Boc group provides superior steric protection and acid-labile deprotection, whereas benzyl groups introduce π-π interactions useful in chromatography .

Functionalized Derivatives

Substituents on the backbone modulate electronic and catalytic properties:

  • Synthesized in 77% yield via di-tert-butyl dicarbonate .
  • tert-Butyl ((1R,2R)-2-((pyridin-3-ylmethyl)amino)ethyl)carbamate (CAS N/A) includes a pyridine moiety, enabling metal coordination in catalysis .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXDIBGWURAVIH-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589247
Record name tert-Butyl [(1R,2R)-2-aminocyclopentyl]carbamate
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Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016971-66-6, 365996-21-0
Record name tert-Butyl [(1R,2R)-2-aminocyclopentyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate
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Record name rac-tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate
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Synthesis routes and methods

Procedure details

A mixture of lithium granules (1.52 g, 226.6 mmol) and naphthalene (10.9 g, 85.0 mmol) in dry dimethoxyethane (350 mL) were stirred at room temperature for 2 h. The deep blue solution was then cooled to 0° C., a solution of 4 (10.0 g, 28.33 mmol) in dry dimethoxyethane (40 mL) was added dropwise over 20 min. The mixture was stirred at 0° C. for 5 h. The undissolved lithium was filtered off, and 1 N HCl solution (60 mL) was added to the filtrate. The organic layer was separated and extracted with 1 N HCl (50 mL×2). The aqueous layers were combined, extracted with diethyl ether (50 mL×3), and then basified with 2 N NaOH solution to pH 12-14. The aqueous solution was extracted with ethyl acetate (50 mL×5). Organic layers were combined, dried over Na2SO4, solvent was removed under vacuum to afford rac-1 as a colorless oil, which solidified under vacuum to a white solid (4.08 g, 72%). Rf=0.31 (hexanes/EtOAc 2:1). Mp 60-62° C. IR (film) 3301, 2967, 1689, 1526, 1453, 1390, 1365, 1250, 1170, 1045, 1020, 870, 781 cm−1. 1H NMR (300 MHz, CDCl3) δ 4.48 (s, hr, 1H), 3.48 (m, 1H), 2.99 (m, 1H), 2.14 (m, 1H), 1.98 (m, 1H), 1.70 (m, 2H), 1.45 (s, 9H), 1.38 (m, 2H). 13C NMR (75 MHz, CDCl3) δ 156.1, 78.9, 60.5, 59.4, 33.0, 30.9, 28.4, 20.7. HRMS (EI) m/z calcd for C10H21N2O2 [M+1]+ 201.1603, found 201.1632.
Quantity
0 (± 1) mol
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reactant
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10.9 g
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350 mL
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solvent
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4
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10 g
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reactant
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40 mL
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solid
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4.08 g
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hexanes EtOAc
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0 (± 1) mol
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Reaction Step Four

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